molecular formula C17H16ClFN2O2 B5462627 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide

2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide

Cat. No.: B5462627
M. Wt: 334.8 g/mol
InChI Key: PERVUHHJWHZHOX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives. This compound is widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways in the body. This leads to a decrease in inflammation and pain, as well as a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. It has been shown to modulate various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide in lab experiments is its versatility. It can be used in a wide range of studies, from basic research to drug development. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and working with this compound.

Future Directions

There are many potential future directions for the study of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide. One area of interest is the development of new drugs and treatments based on the compound's unique properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Other potential future directions include the use of the compound in imaging studies and the exploration of its potential use in treating other diseases and conditions.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide involves the reaction of 4-chloroaniline and 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine in the presence of acetic anhydride and triethylamine to give the final product. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and analgesic properties. The compound has also been studied for its potential use as a diagnostic tool in imaging studies. Additionally, it has been used in the development of new drugs and treatments for various diseases.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-13-7-5-12(6-8-13)16-11-21(9-10-23-16)17(22)20-15-4-2-1-3-14(15)19/h1-8,16H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERVUHHJWHZHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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